molecular formula C11H13ClOS B13919364 4-(iso-Butylthio)benzoyl chloride

4-(iso-Butylthio)benzoyl chloride

Cat. No.: B13919364
M. Wt: 228.74 g/mol
InChI Key: XRVOARMVEIYMSY-UHFFFAOYSA-N
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Description

4-(iso-Butylthio)benzoyl chloride is an organic compound with the molecular formula C11H13ClOS. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iso-butylthio group at the para position. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(iso-Butylthio)benzoyl chloride typically involves the reaction of 4-chlorobenzoyl chloride with iso-butylthiol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(iso-Butylthio)benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(iso-Butylthio)benzoyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(iso-Butylthio)benzoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with them. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The iso-butylthio group can also undergo oxidation, leading to the formation of reactive intermediates that can further participate in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(iso-Butylthio)benzoyl chloride is unique due to the presence of the iso-butylthio group, which imparts distinct chemical properties. This group can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not possible with the other similar compounds. Additionally, the iso-butylthio group can influence the reactivity of the acyl chloride, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

4-(2-methylpropylsulfanyl)benzoyl chloride

InChI

InChI=1S/C11H13ClOS/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3

InChI Key

XRVOARMVEIYMSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

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